molecular formula C10H8BrNO B1267094 8-Bromo-6-methoxyquinoline CAS No. 50488-36-3

8-Bromo-6-methoxyquinoline

Cat. No. B1267094
Key on ui cas rn: 50488-36-3
M. Wt: 238.08 g/mol
InChI Key: MXMVLWCWCLMAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06632824B2

Procedure details

To 5.05 g (29.0 mmol) 6-methoxy-quinolin-8-yl-amine in 25 mL of 48% HBr at 0° C. is added a solution of 2.60 g (37.7 mmol) and 20 mL H2O. After stirring at 0° C. for 15 min, the resulting mixture is added dropwise to a 75° C. solution of 5.0 g (34.8 mmol) CuBr and 60 mL of 48% HBr. After 5.5 h, the reaction mixture is neutralized with 150 mL of ice cold 5N NaOH, the resulting mixture is stirred with 300 mL EtOAc and filtered through a pad of celite. This mixture is extracted 2×100 mL EtOAc, and the combined organics are washed with 1×200 mL H2O, 1×200 mL brine, dried over Na2SO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (4/1 to 1/1), gives 4.23 g (17.8 mmol, a 61% yield) of the title compound as a brown oil. MS (ES) m/z 239 (MH)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11](N)[CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.O.CCOC(C)=O.[BrH:21]>>[Br:21][C:11]1[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[C:10]=1[N:9]=[CH:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=C(C1)N
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Step Two
Name
CuBr
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
Br
Step Three
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5.5 h
Duration
5.5 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted 2×100 mL EtOAc
WASH
Type
WASH
Details
the combined organics are washed with 1×200 mL H2O, 1×200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles are evaporated
WASH
Type
WASH
Details
Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (4/1 to 1/1)
CUSTOM
Type
CUSTOM
Details
gives 4.23 g (17.8 mmol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C=C2C=CC=NC12)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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